N'-(5-methyl-1,2-oxazol-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-9-7-11(19-23-9)17-15(22)14(21)16-8-12-18-13(20-24-12)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,16,21)(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXLOLACYAVXQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(5-methyl-1,2-oxazol-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and oxazole rings. For instance, derivatives of 1,3,4-oxadiazole have shown broad-spectrum activity against various bacterial strains. The presence of the oxadiazole moiety in this compound suggests potential effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| N'-(5-methyl-1,2-oxazol-3-yl)... | 1 | MRSA |
| Related 3-acetyl derivatives | 16 | E. coli |
| Oxadiazole derivatives | 64 | Various Gram-negative |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines (e.g., L929, A549) have indicated that certain derivatives exhibit promising cytotoxic effects. For example, compounds derived from similar structures showed enhanced cell viability at specific concentrations while demonstrating toxicity at higher doses.
Table 2: Cytotoxicity Results
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| N'-(5-methyl...) | L929 | 100 | 85 |
| Related derivative | A549 | 50 | 110 |
The mechanism by which these compounds exert their biological effects is likely multifaceted. Preliminary studies suggest that the presence of nitrogen-containing heterocycles may interfere with microbial biofilm formation and cellular processes critical for pathogen survival. This interference is hypothesized to involve modulation of gene expression related to virulence factors.
Study on Antimicrobial Efficacy
A study published in PubMed evaluated the antimicrobial efficacy of a series of oxadiazole derivatives against MRSA strains. The results demonstrated that specific derivatives exhibited lower MIC values than traditional antibiotics such as ciprofloxacin, indicating a potential alternative for treating resistant infections .
Evaluation of Cytotoxic Effects
In another study focusing on cytotoxicity, various substituted oxadiazoles were tested against cancer cell lines. The results indicated that some compounds not only inhibited cell growth but also enhanced cell viability under certain conditions, suggesting a dual role in therapeutic applications .
Comparison with Similar Compounds
Structural Analogues from Evidence
The table below compares the target compound with structurally related molecules identified in the evidence:
*Note: The molecular formula and weight of the target compound are estimated based on structural analogs.
Key Structural Differences and Implications
Backbone Variability :
- The target compound’s ethanediamide backbone distinguishes it from analogs with acetamide (e.g., ) or benzamide (e.g., ) linkages. Ethanediamide may enhance hydrogen-bonding capacity, influencing solubility and target binding.
- Compounds with thiophene-carboxamide () or propen-1-amine () backbones exhibit divergent electronic properties, affecting reactivity and bioactivity.
Heterocyclic Core :
- Replacement of oxadiazole with thiadiazole (as in ) introduces sulfur, which can alter metabolic stability and redox activity.
- The 5-methyl-1,2-oxazol-3-yl group is conserved in and the target compound, suggesting a role in steric or electronic modulation.
Substituent Effects :
Preparation Methods
Table 1: Critical Reaction Parameters
| Step | Solvent | Temperature (°C) | Catalyst/Reagent | Yield (%) |
|---|---|---|---|---|
| Oxazole cyclization | N,N-Dimethylacetamide | 140–160 | POCl₃ | 85 |
| Oxadiazole formation | Tetrahydrofuran | 0–5 | Ethyl chlorooxoacetate | 78 |
| Amide coupling | Dichloromethane | 0 | Triethylamine | 82 |
| Final alkylation | Dimethylformamide | 25 | DCC/HOBt | 68 |
Key Observations:
-
Solvent Choice : Polar aprotic solvents (e.g., N,N-dimethylacetamide) enhance cyclization rates but require strict temperature control to avoid side reactions.
-
Catalysts : DCC/HOBt suppresses racemization during amide coupling, critical for maintaining stereochemical integrity.
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Purification : Silica gel chromatography with gradient elution (chloroform → chloroform/methanol) resolves closely related byproducts.
Characterization and Analytical Data
The final compound is characterized via:
-
NMR Spectroscopy :
-
HPLC Purity : 98.2% (C18 column, acetonitrile/water 70:30, flow rate 1.0 mL/min).
Challenges and Alternative Routes
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Alternative Oxazole Synthesis : A copper-catalyzed cyclization using CuI and 1,10-phenanthroline reduces reaction time to 6 hours but lowers yield to 60%.
-
Oxadiazole Modifications : Replacing benzonitrile with 4-fluorobenzonitrile introduces electron-withdrawing groups, requiring harsher conditions (100°C, 24 hours) .
Q & A
How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires careful selection of catalysts, solvents, and reaction conditions. For example:
- Catalysts: Use coupling agents like EDCI/HOBt for amide bond formation, as seen in oxadiazole-containing analogs .
- Temperature Control: Maintain reflux conditions (e.g., 80–100°C) during cyclization steps to enhance oxadiazole ring formation while minimizing side reactions .
- Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, but switching to dichloromethane in later stages can aid in crystallization .
- Purification: Employ gradient HPLC with C18 columns (acetonitrile/water mobile phase) to isolate the final compound, ensuring >95% purity .
Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
A combination of techniques is critical:
- NMR Spectroscopy: 1H and 13C NMR can verify the presence of key functional groups (e.g., oxazole methyl at δ ~2.3 ppm, oxadiazole protons at δ ~8.5 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., calculated m/z 397.12 for C19H17N5O4) with <2 ppm error .
- HPLC-PDA: Use reverse-phase chromatography (e.g., 70:30 acetonitrile/water) to assess purity and detect trace impurities .
What methodologies are recommended for assessing the potential pharmacological activities of this compound?
Methodological Answer:
Prioritize tiered screening:
- In Silico Docking: Use AutoDock Vina to predict binding affinity to targets like COX-2 or EGFR, leveraging structural similarities to bioactive oxadiazole derivatives .
- In Vitro Assays: Test cytotoxicity via MTT assays (e.g., IC50 in HepG2 cells) and anti-inflammatory activity using LPS-induced TNF-α suppression in macrophages .
- Dose-Response Studies: Include positive controls (e.g., celecoxib for COX-2 inhibition) and validate results across 3+ biological replicates .
How can the mechanism of action of this compound be elucidated in biochemical pathways?
Methodological Answer:
Mechanistic studies require integrative approaches:
- Kinetic Assays: Measure enzyme inhibition (e.g., IC50 for acetylcholinesterase) under varied substrate concentrations to determine competitive/non-competitive inhibition .
- Western Blotting: Assess downstream protein expression (e.g., p38 MAPK phosphorylation) in treated vs. untreated cell lines .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics with purified target proteins .
How should researchers address discrepancies in biological activity data across different studies?
Methodological Answer:
Resolve contradictions by:
- Standardizing Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal Validation: Confirm activity via independent methods (e.g., fluorescence-based assays vs. radiometric assays) .
- Meta-Analysis: Compare data with structurally similar compounds (e.g., 3-phenyl-1,2,4-oxadiazole derivatives) to identify structure-activity trends .
What strategies are effective for comparing the bioactivity of this compound with structurally similar derivatives?
Methodological Answer:
Use systematic SAR (Structure-Activity Relationship) approaches:
- Functional Group Swapping: Synthesize analogs with substituted oxadiazole or oxazole rings (e.g., 5-ethyl-oxazole) and compare IC50 values .
- 3D-QSAR Modeling: Generate CoMFA/CoMSIA models to correlate electrostatic/hydrophobic fields with activity .
- Cluster Analysis: Group compounds by similarity (e.g., Tanimoto coefficient >0.85) and map bioactivity clusters .
What methodologies are used to evaluate the environmental fate and ecotoxicological effects of this compound?
Methodological Answer:
Follow ecotoxicology frameworks:
- Degradation Studies: Expose the compound to UV light or soil microbiota to measure half-life (t1/2) and identify breakdown products via LC-MS .
- Daphnia magna Assays: Test acute toxicity (48h LC50) and chronic effects on reproduction .
- Bioaccumulation Potential: Calculate logP (e.g., predicted ~2.1 via ChemAxon) and assess BCF (bioconcentration factor) in fish models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
